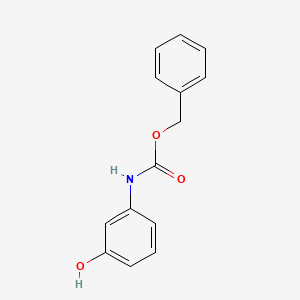
Carbamic acid, (3-hydroxyphenyl)-, phenylmethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-hydroxyphenyl)-, phenylmethyl ester (9CI) is a bioactive chemical.
Aplicaciones Científicas De Investigación
Enantioselective and Diastereoselective Preparation in Organic Syntheses
Research has explored the application of various carbamic acid esters, including (3-hydroxyphenyl)-, phenylmethyl ester, in enantioselective and diastereoselective preparations. These methods are significant in organic chemistry for producing chiral compounds and have been applied in the synthesis of dihydropyrimidones and HIV protease inhibitors (Goss, Dai, Lou, & Schaus, 2009); (Patel, Chu, & Mueller, 2003).
Pharmacological Action and Synthesis for Medical Applications
Carbamic acid esters, including the (3-hydroxyphenyl)-, phenylmethyl ester, have been investigated for their pharmacological actions, such as physostigmine-like action. This includes studies on the toxicities, miotic action, and effects on intestinal peristalsis of these compounds (Aeschlimann & Reinert, 1931). Additionally, the compound has been used in the preparation of chiral synthons for HIV protease inhibitors (Patel et al., 1997).
Prodrug Synthesis and Bioconversion
The compound has been evaluated as a prodrug form in the synthesis of dopaminergic drugs. Its stability and bioconversion have been studied, focusing on protecting parent phenols against first-pass metabolism following oral administration (Hansen, Faarup, & Bundgaard, 1991).
Novel Synthesis Methods and Antibacterial Activity
There have been developments in novel and efficient synthesis protocols for (aminophenyl)carbamic acid esters, including the compound . This synthesis involves reduction and condensation of nitrophenyl isocyanate derivatives under specific conditions (Garofalo et al., 2011). Additionally, certain (3-benzyl-5-hydroxyphenyl)carbamates, a category which includes this compound, have shown potential as antibacterial agents against Gram-positive bacteria (Liang et al., 2020).
Propiedades
Número CAS |
19972-88-4 |
|---|---|
Nombre del producto |
Carbamic acid, (3-hydroxyphenyl)-, phenylmethyl ester (9CI) |
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
benzyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C14H13NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17) |
Clave InChI |
AJJKAELSCPYHKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)O |
Apariencia |
Solid powder |
Otros números CAS |
19972-88-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carbamic acid, (3-hydroxyphenyl)-, phenylmethyl ester (9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



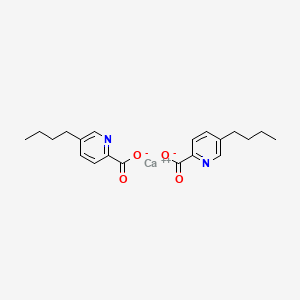
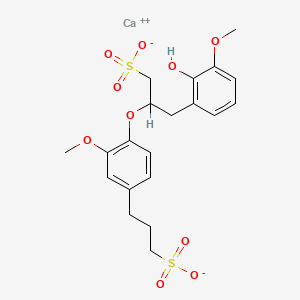
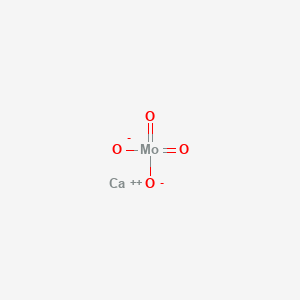
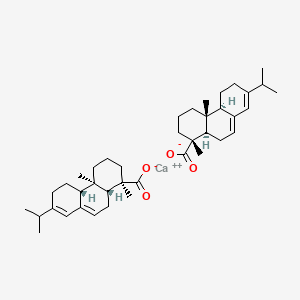
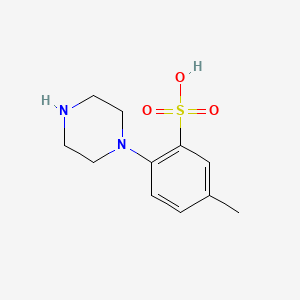
![S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1668231.png)
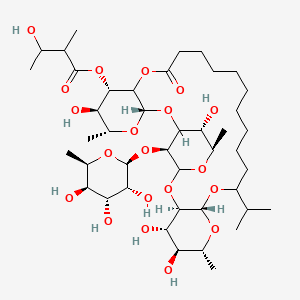
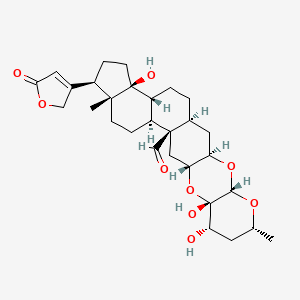
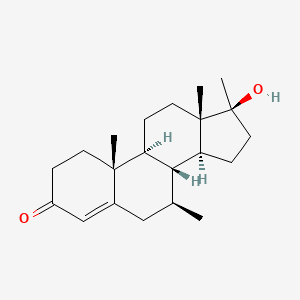
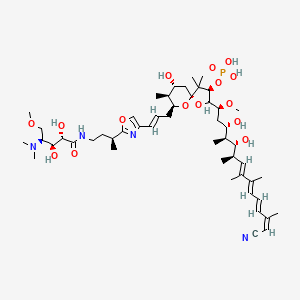
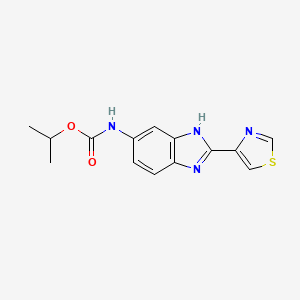
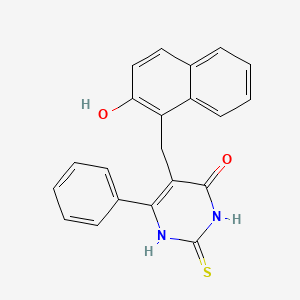
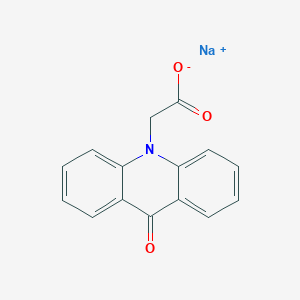
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)